N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-16(17-12-1-2-14-15(5-12)23-10-22-14)18-6-13(7-18)21-9-11-3-4-20-8-11/h1-2,5,11,13H,3-4,6-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYOVZMWBKXVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article will delve into its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzo[d][1,3]dioxole moiety, a tetrahydrofuran ring, and an azetidine carboxamide group. The synthesis typically involves multiple steps starting with the preparation of the benzo[d][1,3]dioxole derivative and the tetrahydrofuran derivative. These intermediates are then coupled using appropriate reagents under controlled conditions to yield the final product .
This compound exerts its biological effects through interactions with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The binding affinity and selectivity for these targets can modulate their activity, leading to therapeutic effects .
Pharmacological Properties
Research indicates that this compound may possess anti-inflammatory and analgesic properties. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by catalyzing the formation of prostaglandins .
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of related compounds that share structural similarities with this compound. The compounds demonstrated significant inhibition of edema in animal models, outperforming traditional anti-inflammatory drugs such as sodium diclofenac within the first hour post-administration .
Table: Summary of Biological Activities
| Activity | Compound | Effectiveness |
|---|---|---|
| Anti-inflammatory | N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran... | Inhibition of COX activity |
| Analgesic | Related benzodioxole derivatives | Superior to diclofenac |
| Antimicrobial | Benzothiazolopyrimidine derivatives | Selective against Gram-positive bacteria |
In Vitro Studies
In vitro studies have shown that this compound can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured cells. This suggests a potential mechanism for its anti-inflammatory activity through modulation of immune responses .
Comparison with Similar Compounds
Core Heterocycles and Substituents
The target compound’s azetidine-carboxamide core distinguishes it from similar benzodioxole-containing derivatives. Key structural comparisons include:
*Estimated based on structural analogs.
Key Observations :
- Azetidine vs.
- Carboxamide vs. Sulfonamide : The carboxamide group in the target compound may exhibit stronger hydrogen-bonding capacity than sulfonamide derivatives (e.g., 4b in ) .
- Tetrahydrofuran Methoxy Group: This substituent is structurally distinct from the dihydrobenzodioxin or allyl chains in analogs, likely improving solubility compared to non-polar groups .
Functional Group Diversity
- Benzodioxole Derivatives: All compounds share the benzodioxole moiety, but substituent diversity drives functional differences. For example: Thiazolidinones (9l, 9m, 9n): Feature a 2-thioxo group, which may confer redox activity or metal-binding properties . Pyrrolidine Carboxylic Acids (ABT-627): Carboxylic acid groups enable salt formation, influencing bioavailability .
Physicochemical Properties
Melting points and molecular weights of selected analogs:
Implications :
- Thiazolidinones (9l, 9m) exhibit broad melting ranges due to decomposition, suggesting thermal instability .
- Higher molecular weights (e.g., 541.63 for 9m) may limit bioavailability compared to the target compound’s estimated lower weight (~386 g/mol).
Q & A
Q. Critical Reaction Parameters :
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent : Anhydrous DMF or THF improves yield by reducing hydrolysis .
Methodological Insight : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm intermediate purity using HPLC (C18 column, UV detection at 254 nm) .
How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Advanced Research Focus
Spectral anomalies may arise from:
- Rotameric Forms : The azetidine ring’s conformational flexibility can split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks .
- Residual Solvents : DMSO-d6 may mask protons; re-dissolve in CDCl3 for clearer data .
- Byproducts : LC-MS or 2D NMR (e.g., HSQC, COSY) can identify impurities from incomplete coupling .
Methodological Insight : Cross-validate with high-resolution mass spectrometry (HRMS) and compare with simulated spectra from tools like ACD/Labs .
What strategies improve yield during azetidine ring formation?
Advanced Research Focus
Low yields often stem from:
- Ring Strain : Pre-activate the azetidine precursor with Boc-protection to stabilize intermediates .
- Catalyst Optimization : Use Pd/C or Ni catalysts for stereoselective ring closure .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 15–20% .
Methodological Insight : Screen catalysts (e.g., Pd(OAc)₂ vs. RuPhos) and track kinetics via in situ IR spectroscopy .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced Research Focus
- Substituent Variation : Modify the tetrahydrofuran methoxy group (e.g., replace with pyrrolidine or morpholine) to assess solubility-bioactivity trade-offs .
- Bioassay Selection : Test against kinase panels (e.g., EGFR, BRAF) and apoptosis assays (caspase-3/7 activation) based on structural analogs .
- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like G-protein-coupled receptors .
Methodological Insight : Pair SAR data with ADMET predictions (e.g., SwissADME) to prioritize analogs .
What protocols assess the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- Accelerated Stability Studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48 hrs .
- Photooxidation : Expose to UV light (254 nm) to identify vulnerable groups (e.g., benzo[d][1,3]dioxole) .
- Metabolic Stability : Use liver microsomes (human/rat) and LC-MS to track metabolite formation .
Methodological Insight : Apply forced degradation (acid/base/hydrogen peroxide) to map degradation pathways .
How can researchers address discrepancies in biological assay reproducibility?
Q. Advanced Research Focus
- Batch Variability : Standardize compound purity (≥95% by HPLC) and solvent lot (e.g., Sigma vs. TCI) .
- Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293) .
- Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay conditions .
Methodological Insight : Perform statistical power analysis (n ≥ 3) and use blinded scoring to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
